![molecular formula C9H13NO B1338071 (S)-1-Amino-3-phenylpropan-2-ol CAS No. 133522-38-0](/img/structure/B1338071.png)
(S)-1-Amino-3-phenylpropan-2-ol
Overview
Description
-(S)-1-Amino-3-phenylpropan-2-ol, also known as S-AMP, is an important organic molecule found in nature, with a wide range of applications in the scientific research field. It is a chiral molecule, meaning that it has two non-superimposable mirror image forms, which can be distinguished by their different optical activities. S-AMP is a versatile compound, with a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-apoptotic and anti-cancer activities. It is also a key intermediate in the synthesis of various pharmaceuticals and other compounds, as well as a substrate for biotransformation.
Scientific Research Applications
Photocatalysis
(S)-1-Amino-3-phenylpropan-2-ol: may be utilized in the synthesis of nanocomposites for photocatalytic applications. These nanocomposites, such as TiO2/PPy (titanium dioxide/polypyrrole) , are promising for the degradation of contaminants using sustainable solar energy . The compound could potentially enhance the photocatalytic efficiency by altering the semiconductor’s surface and decreasing the bandgap energy, leading to improved degradation rates of pollutants.
Electrochemical Energy Storage
In the realm of electrochemical energy storage , (S)-1-Amino-3-phenylpropan-2-ol could be involved in the synthesis of two-dimensional manganese-based materials . These materials are noted for their high surface area-to-volume ratio and rich redox states, which are beneficial for applications in batteries and supercapacitors.
Precision Timing Devices
The compound might find application in the development of optical cesium atomic clocks . These devices require precise and stable chemical compounds for the optical pumping technology that ensures nanosecond precision in timing, crucial for critical infrastructure and defense operations .
Sensory Polymers
(S)-1-Amino-3-phenylpropan-2-ol: could be a key ingredient in the creation of sensory polymers . These polymers are active systems capable of precise detection and interaction, which are essential for innovations in smart materials and biomedical diagnostics .
properties
IUPAC Name |
(2S)-1-amino-3-phenylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511737 | |
Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Amino-3-phenylpropan-2-ol | |
CAS RN |
133522-38-0 | |
Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-amino-3-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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